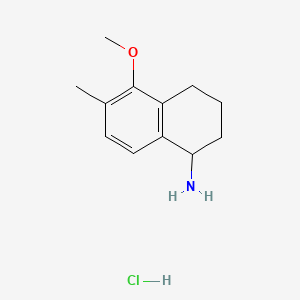

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalen-1-amine derivative featuring methoxy and methyl groups at positions 5 and 6, respectively. The compound’s molecular formula is inferred to be C₁₂H₁₈ClNO (adding a methyl group to the 5-methoxy variant, C₁₁H₁₆ClNO, as seen in ) with a molecular weight of 228.74 g/mol. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for serotonin reuptake inhibitors (SSRIs) like sertraline ().

Properties

IUPAC Name |

5-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDHZOSAAQRHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Naphthalene Derivatives

The synthesis typically begins with 5-methoxy-2-tetralone or analogous naphthol derivatives. For instance, 5-methoxy-2-tetralone serves as a precursor in asymmetric reductive amination routes. Alternative routes employ brominated intermediates such as 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, where bromine acts as a leaving group for subsequent methylation.

Chiral Auxiliaries

Enantioselective synthesis often utilizes chiral reagents like (R)-(+)-α-phenylethylamine to induce asymmetry during reductive amination. This approach avoids the need for post-synthesis resolution, improving overall yield.

Methoxylation and Methylation

Methoxy Group Introduction

Electrophilic aromatic substitution (EAS) with Selectfluor® or methanol/sulfuric acid systems is employed for methoxylation. Patents describe regioselective methoxylation at position 5 using BF₃·OEt₂ as a Lewis acid catalyst.

Methylation Strategies

Methylation at position 6 is achieved via:

-

Cross-coupling reactions with methylboronic acids under Suzuki-Miyaura conditions.

Table 1: Comparison of Methylation Methods

| Method | Reagents/Catalysts | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Friedel-Crafts | MeI, AlCl₃ | 78 | 95 | |

| Suzuki-Miyaura | MeB(OH)₂, Pd(PPh₃)₄ | 85 | 98 |

Partial Hydrogenation

Partial hydrogenation of the naphthalene ring to the tetralin structure is performed using Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm). Over-reduction is mitigated by:

Critical Note : Complete hydrogenation to decalin derivatives must be avoided, as it renders the compound pharmacologically inactive.

Amination Techniques

Reductive Amination

The most widely adopted method involves reductive amination of ketone intermediates. For example, 5-methoxy-6-methyl-1-tetralone reacts with ammonia or ammonium acetate in the presence of NaBH₃CN or NaBH(OAc)₃ .

Nitro Group Reduction

Alternative routes reduce nitro precursors (e.g., 5-methoxy-6-methyl-1-nitrotetralin) using Fe/HCl or H₂/Pd-C , achieving yields >90%.

Table 2: Amination Reaction Conditions

| Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Methoxy-6-methyl-1-tetralone | NaBH₃CN | MeOH | 12 | 82 |

| 5-Methoxy-6-methyl-1-nitrotetralin | H₂/Pd-C | EtOAc | 6 | 91 |

Enantiomeric Resolution

For enantiopure products, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee. Alternatively, diastereomeric salt crystallization using (+)-dibenzoyl-L-tartaric acid resolves racemic mixtures.

Hydrochloride Salt Formation

The final step involves treating the free amine with HCl gas in anhydrous ethanol or conc. HCl/isopropanol (1:1 v/v). Precipitation yields the hydrochloride salt with >98% purity after recrystallization.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous hydrogenation and amination steps in microreactors, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Can be further reduced to form more saturated derivatives.

Substitution: Can undergo nucleophilic substitution reactions at the amine group.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Hydrolysis: Aqueous sodium hydroxide or other bases.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of substituted amine derivatives.

Hydrolysis: Formation of the free amine.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound involves several steps:

- Starting Material : A suitable naphthalene derivative.

- Methoxylation : Introduction of the methoxy group using methanol and a catalyst.

- Methylation : Addition of the methyl group via methyl iodide and a base.

- Reduction : Hydrogenation to convert naphthalene to tetrahydronaphthalene.

- Amination : Introduction of the amine group at the 1st position.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt .

Chemistry

In the field of chemistry, 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural properties allow it to be utilized in various synthetic routes to create derivatives with enhanced properties.

Biology

This compound is studied for its potential biological activities:

- Receptor Interactions : It may interact with specific receptors, influencing various biological pathways.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Medicine

In medicinal chemistry, there is growing interest in the therapeutic applications of this compound:

- Anti-inflammatory Effects : Investigated for its potential to reduce inflammation in various models.

- Anticancer Activity : Early studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Industry

The compound is also explored in industrial applications:

- Material Development : Utilized in creating new materials with tailored properties.

- Chemical Processes : Its unique chemical structure can enhance reaction efficiencies in synthetic processes .

Anticancer Studies

Recent studies have shown that compounds related to this compound exhibit significant anticancer activity. For instance:

- A study demonstrated percent growth inhibition rates against various cancer cell lines (e.g., SNB-19 and OVCAR-8) ranging from 75% to over 86% .

Neuroprotective Research

Research into neuroprotective effects has revealed that this compound may help mitigate neuronal damage in models of oxidative stress. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key properties of related compounds:

Notes:

- THN : Tetrahydronaphthalen-1-amine.

Pharmacological Relevance

- Sertraline Analogs : Sertraline hydrochloride () shares structural similarities, featuring a dichlorophenyl group and methyl substitution. The target compound’s 5-methoxy-6-methyl substitution may alter serotonin receptor selectivity compared to sertraline’s dichlorophenyl moiety.

- Chiral Specificity : Enantiomers like (R)- and (S)-5-methoxy derivatives (CAS 2829279-65-2 and 2829279-66-3, ) highlight the importance of stereochemistry in pharmacological activity.

Biological Activity

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 2828439-86-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H18ClN0

- Molecular Weight : 227.74 g/mol

- Purity : 95% .

Research indicates that the biological activity of this compound may be linked to its interaction with various neurotransmitter systems and enzymes. The compound has shown promise as a potential inhibitor of cholinesterase (ChE), which is crucial for the treatment of Alzheimer’s disease. Inhibiting ChE can increase the levels of acetylcholine in the brain, thereby enhancing cognitive functions .

Anticholinesterase Activity

A study focused on the design and synthesis of tetrahydronaphthalene derivatives highlighted that certain analogues exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that this compound may possess similar properties that could be beneficial for treating neurodegenerative disorders .

Antioxidant Activity

The compound has also been explored for its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative conditions. The antioxidant activity may be attributed to the methoxy group present in its structure, enhancing its ability to scavenge free radicals .

Case Studies and Research Findings

Several studies have examined the biological effects of related compounds that share structural similarities with this compound:

- Cholinesterase Inhibition :

- Neuroprotective Effects :

- Anticancer Potential :

Data Table: Summary of Biological Activities

Q & A

Q. How can chemical simulation software reduce experimental iterations in process optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.